3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a fluorophenyl group attached to a triazolopyrazine core
Mechanism of Action
Target of Action
The primary target of 3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is the Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is an enzyme that plays a crucial role in DNA repair and genomic stability .
Mode of Action
This compound acts as an inhibitor of PARP1 . By inhibiting PARP1, it prevents the repair of DNA damage, leading to the accumulation of DNA lesions. This is particularly lethal to cancer cells deficient in homologous recombination (HR), a type of DNA repair mechanism . This leads to a state known as synthetic lethality, where the combination of these deficiencies (PARP1 inhibition and HR deficiency) leads to cell death .
Biochemical Pathways
The inhibition of PARP1 by this compound affects the DNA repair pathway. In normal cells, PARP1 detects DNA damage and recruits other proteins to repair the damage. When parp1 is inhibited, these dna lesions persist, leading to genomic instability and cell death .
Pharmacokinetics
The presence of the fluorophenyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .
Result of Action
The inhibition of PARP1 by this compound leads to the accumulation of DNA damage, particularly in cancer cells deficient in HR. This accumulation of DNA damage leads to genomic instability and ultimately, cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the triazolopyrazine core. This can be achieved by reacting appropriate precursors such as hydrazine derivatives with pyrazine derivatives under controlled conditions.
Fluorophenyl Group Introduction: The introduction of the fluorophenyl group is usually carried out through a nucleophilic substitution reaction. This involves the reaction of a fluorophenyl halide with the triazolopyrazine core in the presence of a suitable base.
Reaction Conditions: The reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used. The reaction temperature is maintained between 50-100°C, and the reaction time varies from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors allow for better control of reaction parameters and scalability.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in DMF at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-chlorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
- 3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
- 3-[(3-methylphenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
The presence of the fluorophenyl group in 3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine imparts unique properties such as increased lipophilicity and metabolic stability. These properties make it distinct from other similar compounds and enhance its potential as a drug candidate and in other applications.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4/c13-10-3-1-2-9(6-10)7-11-15-16-12-8-14-4-5-17(11)12/h1-3,6,14H,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJDCRCHIXBUHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CC3=CC(=CC=C3)F)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159553-28-2 | |
Record name | 3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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